molecular formula C15H21N5O B7569657 N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide

N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide

货号 B7569657
分子量: 287.36 g/mol
InChI 键: KDGUECPYBKJPRV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide, also known as ABT-888, is a poly(ADP-ribose) polymerase (PARP) inhibitor. It is a small molecule drug that has shown promising results in preclinical and clinical studies for the treatment of various cancers.

作用机制

N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide works by inhibiting PARP, an enzyme that is involved in DNA repair. When DNA is damaged, PARP is activated to repair the damage. However, when PARP is inhibited by N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide, the DNA damage cannot be repaired, leading to cell death. This mechanism is particularly effective in cancer cells, which have a higher rate of DNA damage and repair compared to normal cells.
Biochemical and Physiological Effects:
N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide has been shown to have a low toxicity profile and is well-tolerated in patients. It has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes. N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in other diseases, such as neurodegenerative disorders.

实验室实验的优点和局限性

N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide is a small molecule drug that can be easily synthesized in the lab. It has been extensively studied in preclinical and clinical trials, and its mechanism of action is well-understood. However, N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide has limitations in terms of its selectivity for PARP, and it may have off-target effects that need to be further studied.

未来方向

Future research on N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide will focus on improving its efficacy and selectivity for PARP. Combination therapies with other targeted therapies will also be studied to improve cancer treatment outcomes. N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide may also have potential therapeutic applications in other diseases, such as neurodegenerative disorders, and further research in these areas is warranted. Additionally, the development of new PARP inhibitors with improved selectivity and efficacy will be an important area of research in the future.
In conclusion, N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide is a promising drug for the treatment of cancer and has shown potential therapeutic applications in other diseases. Its mechanism of action is well-understood, and it has been extensively studied in preclinical and clinical trials. Future research will focus on improving its efficacy and selectivity for PARP, as well as exploring its potential therapeutic applications in other diseases.

合成方法

N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide is synthesized using a multi-step process. The first step involves the preparation of 1-(1H-benzimidazol-2-yl)piperidine-3-carboxylic acid, which is then coupled with 2-aminoethylamine to form the final product N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide. The synthesis method has been optimized to produce high yields of pure N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide.

科学研究应用

N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting PARP, which plays a crucial role in DNA repair. N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide has also been studied in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, to improve cancer therapy outcomes.

属性

IUPAC Name

N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c16-7-8-17-14(21)11-4-3-9-20(10-11)15-18-12-5-1-2-6-13(12)19-15/h1-2,5-6,11H,3-4,7-10,16H2,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGUECPYBKJPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N2)C(=O)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。